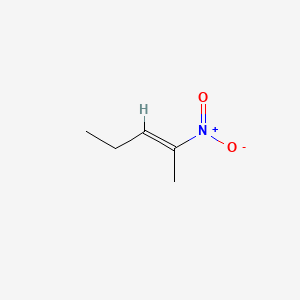
2-Nitro-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-pentene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a pentene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitro-2-pentene can be synthesized through several methods. One common approach involves the nitration of 2-pentene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-2-pentene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel is often employed. Other reducing agents include iron in acidic media and sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroalkanes and other oxidized derivatives.
Reduction: Amines, hydroxylamines, and occasionally azo compounds.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-pentene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitropropene
- 2-Nitrobutene
- 2-Nitrohexene
Comparison
2-Nitro-2-pentene is unique due to its specific chain length and the position of the nitro group. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its physical properties, such as boiling point and solubility, may also differ, influencing its applications and handling.
Eigenschaften
CAS-Nummer |
6065-19-6 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(E)-2-nitropent-2-ene |
InChI |
InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
GRIOPRKVQWFULY-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C(\C)/[N+](=O)[O-] |
Kanonische SMILES |
CCC=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



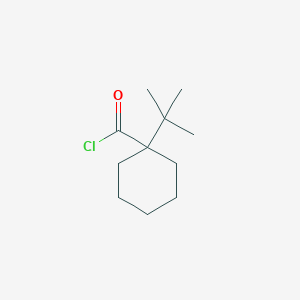







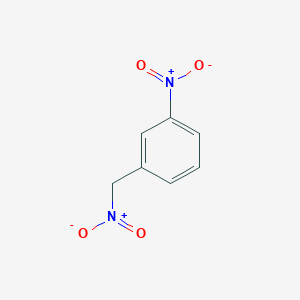
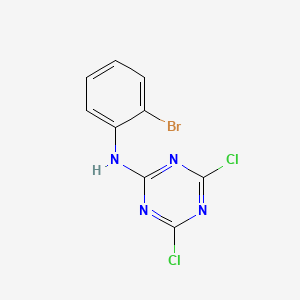
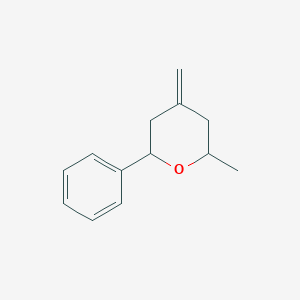

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
